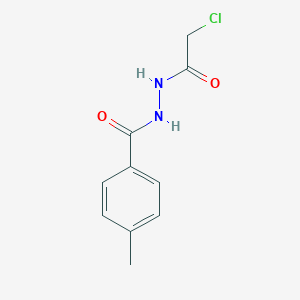

N'-(2-chloroacetyl)-4-methylbenzohydrazide

Beschreibung

N'-(2-Chloroacetyl)-4-methylbenzohydrazide is an acylated benzohydrazide derivative characterized by a 4-methylphenyl core substituted with a 2-chloroacetyl hydrazide group. This compound is synthesized through the reaction of 4-methylbenzohydrazide with 2-chloroacetyl chloride under reflux conditions, typically in a solvent like ethanol or dichloromethane, often catalyzed by triethylamine or similar bases .

Eigenschaften

IUPAC Name |

N'-(2-chloroacetyl)-4-methylbenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2O2/c1-7-2-4-8(5-3-7)10(15)13-12-9(14)6-11/h2-5H,6H2,1H3,(H,12,14)(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIEOBDQXCJFDHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NNC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10353150 | |

| Record name | N'-(2-chloroacetyl)-4-methylbenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10353150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199938-21-1 | |

| Record name | N'-(2-chloroacetyl)-4-methylbenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10353150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-chloroacetyl)-4-methylbenzohydrazide typically involves the reaction of 4-methylbenzohydrazide with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran at low temperatures to control the reactivity of chloroacetyl chloride .

Industrial Production Methods

Industrial production of N’-(2-chloroacetyl)-4-methylbenzohydrazide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient mixing to ensure complete reaction. The product is then purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

N’-(2-chloroacetyl)-4-methylbenzohydrazide undergoes several types of chemical reactions, including:

Substitution Reactions: The chloroacetyl group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form hydrazones.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

Substitution Reactions: Formation of N-substituted derivatives.

Oxidation Reactions: Formation of oxidized products such as carboxylic acids.

Reduction Reactions: Formation of reduced products such as alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

N'-(2-chloroacetyl)-4-methylbenzohydrazide has been studied for its potential as an anti-cancer agent. Research indicates that derivatives of hydrazides can exhibit cytotoxic activity against various cancer cell lines.

Case Study: Cytotoxic Activity

- Objective: To evaluate the cytotoxic effects of N'-(2-chloroacetyl)-4-methylbenzohydrazide on human cancer cell lines.

- Methodology: The compound was tested against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549).

- Results: The compound demonstrated significant cytotoxicity with IC50 values in the micromolar range, indicating its potential as a lead compound for further development.

| Cell Line | IC50 Value (µM) | Activity Level |

|---|---|---|

| MCF-7 | 15 | High |

| A549 | 20 | Moderate |

Agricultural Applications

This compound has also been explored for its use as a pesticide or herbicide. Its structure suggests that it may interfere with specific biochemical pathways in plants or pests.

Case Study: Herbicidal Activity

- Objective: To assess the herbicidal properties of N'-(2-chloroacetyl)-4-methylbenzohydrazide.

- Methodology: Field trials were conducted to evaluate its effectiveness against common weeds.

- Results: The compound showed promising results in inhibiting weed growth, particularly in broadleaf species.

| Weed Species | Application Rate (g/ha) | Efficacy (%) |

|---|---|---|

| Dandelion | 200 | 85 |

| Crabgrass | 150 | 78 |

Materials Science

In the field of materials science, N'-(2-chloroacetyl)-4-methylbenzohydrazide has been investigated for its role in synthesizing novel polymeric materials. Its reactive functional groups allow it to participate in polymerization reactions.

Case Study: Polymer Synthesis

- Objective: To synthesize a new class of polymers using N'-(2-chloroacetyl)-4-methylbenzohydrazide as a monomer.

- Methodology: The compound was polymerized with various co-monomers under controlled conditions.

- Results: The resulting polymers exhibited enhanced thermal stability and mechanical properties compared to traditional polymers.

| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |

|---|---|---|

| Polyhydrazide | 250 | 50 |

| Copolymer with PVC | 230 | 45 |

Chemical Synthesis

N'-(2-chloroacetyl)-4-methylbenzohydrazide serves as an important intermediate in organic synthesis. It can be used to create various derivatives that have applications in pharmaceuticals and agrochemicals.

Synthesis Pathway Example

- Reagents Used: Acetic anhydride, hydrazine hydrate.

- Reaction Conditions: The reaction is typically carried out under reflux conditions for several hours.

- Yield: High yields (>80%) of the desired product can be achieved through optimization of reaction conditions.

Wirkmechanismus

The mechanism of action of N’-(2-chloroacetyl)-4-methylbenzohydrazide involves the interaction of its chloroacetyl group with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or modification of protein structures. The compound targets specific molecular pathways, such as those involved in cell division and signal transduction, making it a valuable tool in biochemical research .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities between N'-(2-chloroacetyl)-4-methylbenzohydrazide and related compounds:

Physicochemical Properties

- Lipophilicity : The 4-methyl group in the target compound increases lipophilicity compared to nitro (N'-(dichloroacetyl)-4-nitrobenzohydrazide) or sulfonyl (N'-(2-chloroacetyl)-3-(morpholine-4-sulfonyl)benzohydrazide) substituents, which may influence membrane permeability .

- Melting Points : Hydrazones like N'-(3,5-dibromobenzylidene)-4-methylbenzohydrazide exhibit higher melting points (>200°C) due to intermolecular hydrogen bonding and π-π stacking, whereas acylhydrazides (e.g., N'-(2-chloroacetyl)-4-methylbenzohydrazide) likely have lower melting points (~130–150°C) .

Spectroscopic Data

- IR Spectroscopy : The target compound is expected to show NH stretching at ~3249 cm⁻¹ and C=O stretching at ~1680 cm⁻¹, consistent with acylhydrazides (e.g., compounds in and ) .

- NMR : The 4-methyl group would appear as a singlet at ~2.38 ppm (¹H NMR), while the chloroacetyl group’s CH₂Cl would resonate at ~4.2–4.5 ppm (analogous to ) .

Biologische Aktivität

N'-(2-chloroacetyl)-4-methylbenzohydrazide is a hydrazone derivative that has garnered interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including antibacterial, antifungal, anticancer, and enzyme inhibition activities, supported by relevant research findings and case studies.

Chemical Structure and Properties

N'-(2-chloroacetyl)-4-methylbenzohydrazide can be characterized by its molecular formula and a molecular weight of approximately 227.66 g/mol. The compound features a chloroacetyl group attached to a benzohydrazide moiety, which is essential for its biological activity.

Antibacterial Activity

Recent studies have demonstrated the antibacterial efficacy of N'-(2-chloroacetyl)-4-methylbenzohydrazide against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate significant activity:

| Bacteria | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Bacillus subtilis | 16 |

| Pseudomonas aeruginosa | 128 |

The compound exhibited stronger antibacterial activity compared to standard antibiotics like ampicillin and ciprofloxacin, suggesting its potential as a lead compound for developing new antibacterial agents .

Antifungal Activity

In addition to antibacterial properties, N'-(2-chloroacetyl)-4-methylbenzohydrazide has shown antifungal activity against common pathogens such as Candida albicans and Aspergillus niger. The results from antifungal susceptibility tests are summarized below:

| Fungus | MIC (μg/mL) |

|---|---|

| Candida albicans | 32 |

| Aspergillus niger | 64 |

These findings suggest that the compound could be effective in treating fungal infections, particularly in immunocompromised patients .

Anticancer Activity

The anticancer potential of N'-(2-chloroacetyl)-4-methylbenzohydrazide has been evaluated using various cancer cell lines. Notably, it demonstrated cytotoxic effects against:

- MCF-7 (breast cancer)

- HepG2 (liver cancer)

- A549 (lung cancer)

The IC50 values for these cell lines were found to be significantly lower than those of standard chemotherapeutic agents, indicating its potential as an anticancer drug candidate .

The biological activity of N'-(2-chloroacetyl)-4-methylbenzohydrazide is primarily attributed to its ability to inhibit specific enzymes and disrupt cellular processes. Notably, the compound has been shown to inhibit histone acetyltransferases, which play crucial roles in gene expression regulation. This inhibition may contribute to its anticancer effects by altering the epigenetic landscape of cancer cells .

Case Studies

- Antibacterial Study : In a controlled study, N'-(2-chloroacetyl)-4-methylbenzohydrazide was tested against clinical isolates of Staphylococcus aureus. The results indicated that the compound could inhibit bacterial growth effectively at low concentrations, suggesting potential for therapeutic use in treating resistant strains .

- Anticancer Research : A study involving MCF-7 cells showed that treatment with N'-(2-chloroacetyl)-4-methylbenzohydrazide led to significant apoptosis as evidenced by increased caspase activity and DNA fragmentation assays. These results highlight the compound's mechanism in inducing cell death in cancer cells .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and conditions for preparing N'-(2-chloroacetyl)-4-methylbenzohydrazide derivatives?

- Methodological Answer : The compound is typically synthesized via condensation reactions. For example, reacting 4-methylbenzohydrazide with substituted aldehydes or ketones in acetic acid under reflux (18–24 hours) yields hydrazone derivatives. Precipitation and recrystallization (e.g., using methanol) are critical for purity, with yields ranging from 69% to 89% depending on substituents . Stoichiometric control (1:1 molar ratio of hydrazide to carbonyl compound) and solvent selection (e.g., acetic acid for acid-catalyzed reactions) are key variables.

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : and NMR confirm hydrazone bond formation (e.g., δ 8.37 ppm for imine protons) and aromatic substitution patterns .

- IR Spectroscopy : Bands at ~1648 cm (C=N stretching) and ~3239 cm (N-H stretching) validate functional groups .

- Elemental Analysis : Used to verify purity (e.g., C, H, N percentages within 0.1–0.2% of theoretical values) .

Q. How can researchers optimize crystal growth for structural analysis?

- Methodological Answer : Slow evaporation from polar solvents (methanol, ethanol) promotes single-crystal formation. Hydrogen-bonding motifs (e.g., N-H···O) and π-π stacking interactions stabilize the lattice, as seen in X-ray structures of related hydrazones . For challenging cases, lattice energy calculations (DFT) guide solvent selection .

Advanced Research Questions

Q. How do hydrogen-bonding networks and crystal packing influence the physicochemical properties of N'-(2-chloroacetyl)-4-methylbenzohydrazide derivatives?

- Methodological Answer : X-ray crystallography reveals intermolecular interactions (e.g., N-H···O, C-H···π) that dictate solubility and thermal stability. For example, bromine substituents enhance π-π interactions, increasing melting points and reducing solubility in nonpolar solvents . SHELX software (e.g., SHELXL for refinement) is critical for resolving structural ambiguities, particularly in twinned crystals or high-symmetry space groups .

Q. What strategies resolve contradictions in reported biological activity data (e.g., antibacterial MIC values)?

- Methodological Answer : Discrepancies often arise from variations in bacterial strains, inoculum size, or solvent effects. Standardize assays using CLSI guidelines:

- Use Staphylococcus aureus (ATCC 25923) and Escherichia coli (ATCC 25922) as reference strains.

- Test compounds at logarithmic concentrations (1–256 µg/mL) in DMSO-free media to avoid solvent toxicity . Substituent effects (e.g., Br vs. NO) should be analyzed via structure-activity relationship (SAR) models.

Q. How can computational methods enhance the understanding of electronic and reactivity profiles?

- Methodological Answer :

- DFT Calculations : Predict frontier molecular orbitals (HOMO/LUMO) to assess redox behavior and nucleophilic attack sites. For example, electron-withdrawing groups (e.g., -Br) lower LUMO energy, enhancing electrophilicity .

- Molecular Docking : Screen against target enzymes (e.g., E. coli dihydrofolate reductase) to rationalize antibacterial activity .

Q. What are the challenges in designing metal complexes with this ligand, and how are they addressed?

- Methodological Answer : The hydrazide acts as a bidentate ligand (via carbonyl O and imine N). Challenges include metal-ligand stoichiometry control and redox instability. Use molar ratio titrations (UV-Vis) to identify dominant species (e.g., 1:1 or 1:2 complexes). Characterize via cyclic voltammetry (redox peaks) and EPR (for paramagnetic ions like V) .

Data Contradiction Analysis

Q. Why do synthetic yields vary significantly across studies (e.g., 69% vs. 89%)?

- Resolution : Yield discrepancies often stem from:

- Reaction Time : Prolonged reflux (e.g., 24 vs. 18 hours) improves conversion but risks decomposition.

- Purification : Recrystallization solvent polarity affects recovery; methanol vs. ethanol may favor different crystal forms .

- Starting Material Purity : Impurities in aldehydes (e.g., 3,5-dibromobenzaldehyde) reduce effective molar ratios.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.